

# An In-depth Technical Guide to Isobutyronitrile: Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isobutyronitrile*

Cat. No.: *B166230*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **isobutyronitrile**. **Isobutyronitrile**, also known as 2-methylpropanenitrile or isopropyl cyanide, is a significant organic nitrile with applications as a solvent and an intermediate in the synthesis of various compounds, including insecticides.[1] This document consolidates key physical, chemical, and spectroscopic data into easily accessible formats, details relevant experimental protocols, and provides visual representations of its synthesis and analytical workflows.

## Chemical Structure and Identification

**Isobutyronitrile** is an aliphatic nitrile with a branched-chain structure.[2] The molecule consists of an isopropyl group attached to a cyanide functional group.

- IUPAC Name: 2-Methylpropanenitrile[2]
- Synonyms: **Isobutyronitrile**, Isopropyl cyanide, 2-Cyanopropane[2]
- Chemical Formula:  $C_4H_7N$ [2]
- Molecular Weight: 69.11 g/mol [2]

- CAS Registry Number: 78-82-0[2]
- Canonical SMILES: CC(C)C#N[2]
- InChI Key: LRDFRRGEGBBSRN-UHFFFAOYSA-N[2]

## Physicochemical Properties

**Isobutyronitrile** is a colorless liquid with a characteristic almond-like odor.[2] A summary of its key physical and chemical properties is presented in the tables below.

**Table 1: Physical Properties of Isobutyronitrile**

Property	Value	Reference(s)
Boiling Point	107-108 °C	[3]
Melting Point	-72 °C	[3]
Density	0.770 g/mL at 20 °C	[3]
Refractive Index (n <sup>20</sup> /D)	1.372	[1]
Vapor Pressure	100 mmHg at 54.4 °C	[3]
Vapor Density	2.38 (vs air)	[3]
Solubility	Slightly soluble in water; very soluble in alcohol and ether.	[3]
Flash Point	47 °F (8.3 °C)	[2]
Autoignition Temperature	899 °F (482 °C)	[3]

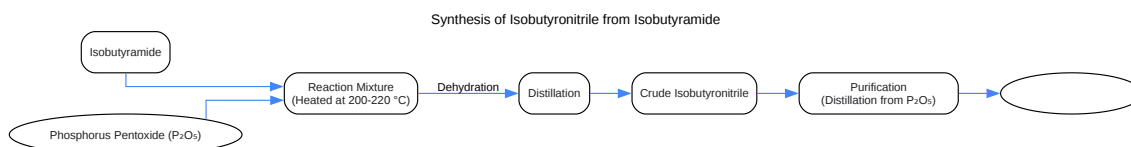
**Table 2: Chemical and Spectroscopic Properties of Isobutyronitrile**

Property	Value	Reference(s)
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ 2.72 (septet, 1H), 1.33 (d, 6H)	[4]
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 123.4 (CN), 21.0 (CH), 19.5 ( $\text{CH}_3$ )	[5][6]
FT-IR (neat)	$\sim 2245\text{ cm}^{-1}$ ( $\text{C}\equiv\text{N}$ stretch), $\sim 2980\text{ cm}^{-1}$ (C-H stretch)	[7][8]
Mass Spectrum (EI)	m/z 69 ( $\text{M}^+$ ), 68, 54, 42 (base peak), 41, 39	[2][9]
LogP (octanol/water)	0.46	[3]

## Synthesis of Isobutyronitrile

A common laboratory-scale synthesis of **isobutyronitrile** involves the dehydration of isobutyramide using a strong dehydrating agent such as phosphorus pentoxide.[3]

## Synthesis Pathway



[Click to download full resolution via product page](#)

Caption: Synthesis of **Isobutyronitrile** via Dehydration of Isobutyramide.

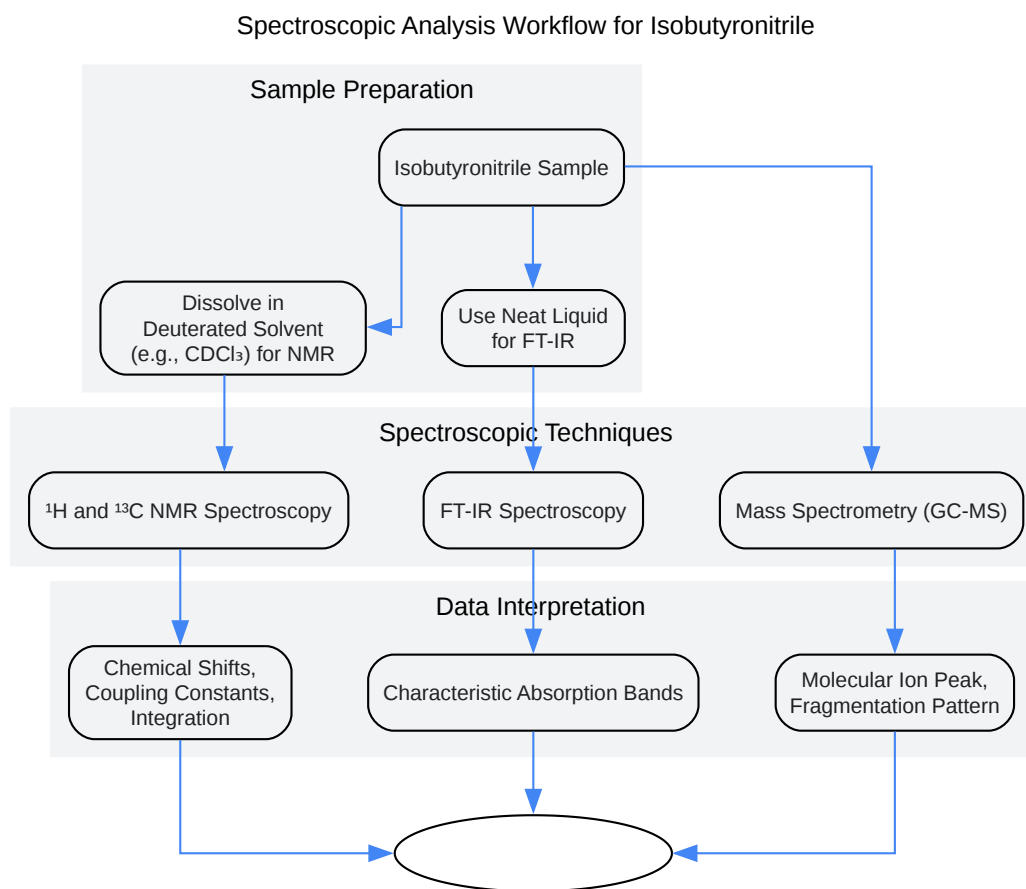
## Experimental Protocol: Synthesis from Isobutyramide

This protocol is adapted from Organic Syntheses.[3]

- **Mixing of Reactants:** In a round-bottomed flask, thoroughly mix finely powdered and dry isobutyramide (2 moles) with phosphorus pentoxide (2.1 moles).
- **Apparatus Setup:** Equip the flask with a condenser set for downward distillation. Use a receiving flask cooled in an ice bath.
- **Reaction and Distillation:** Heat the reaction flask in an oil bath maintained at 200-220 °C. The **isobutyronitrile** will begin to distill. Continue heating for 8-10 hours. The reaction time can be reduced by intermittent distillation under reduced pressure.
- **Purification:** Transfer the collected crude product to a distillation flask. Add a small amount of phosphorus pentoxide (10-15 g) to the crude product.
- **Final Distillation:** Distill the mixture. Collect the fraction boiling at 99-102 °C at 740 mmHg. The yield is typically in the range of 69-86%.

## Experimental Protocols for Characterization

### Spectroscopic Analysis Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **Isobutyronitrile**.

## **$^1\text{H}$ and $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 10-20 mg of **isobutyronitrile** in about 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.

- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: For  $^1\text{H}$  NMR, a standard single-pulse experiment is sufficient. For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is typically used to obtain singlets for each unique carbon.
- Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As **isobutyronitrile** is a liquid, a neat sample can be analyzed. Place a small drop of the liquid between two KBr or NaCl plates to form a thin film.
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, place the sample in the beam path and collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands, particularly the strong  $\text{C}\equiv\text{N}$  stretch around  $2245\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Introduction: For volatile compounds like **isobutyronitrile**, gas chromatography-mass spectrometry (GC-MS) is the preferred method. The sample is injected into the GC, where it is vaporized and separated from any impurities.
- Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are typically ionized by Electron Ionization (EI) at 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- Data Interpretation: Identify the molecular ion peak ( $\text{M}^+$ ) to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information. For **isobutyronitrile**,

a prominent fragment is often observed at  $m/z$  42, corresponding to the loss of a  $C_2H_3$  fragment.

## Safety and Handling

**Isobutyronitrile** is a flammable liquid and is toxic by ingestion, inhalation, and skin absorption. [2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Store in a cool, dry, well-ventilated area away from sources of ignition.

## Applications

**Isobutyronitrile** serves as a solvent and a chemical intermediate in various industrial processes.[1] A notable application is in the synthesis of the organophosphorus insecticide diazinon. It is also used in the production of other fine chemicals and pharmaceuticals.

## Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of **isobutyronitrile**. The tabulated data and detailed experimental protocols offer a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The provided visualizations of the synthesis and analytical workflows aim to facilitate a clearer understanding of the key processes involved in working with this compound. Adherence to proper safety protocols is essential when handling **isobutyronitrile** due to its hazardous nature.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Isobutyronitrile - Wikipedia [en.wikipedia.org]
- 2. Isobutyronitrile |  $C_4H_7N$  | CID 6559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Isobutyronitrile(78-82-0) 1H NMR spectrum [chemicalbook.com]
- 5. Isobutyronitrile(78-82-0) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Isobutyronitrile(78-82-0) IR Spectrum [chemicalbook.com]
- 8. Isobutyronitrile [webbook.nist.gov]
- 9. Isobutyronitrile [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isobutyronitrile: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166230#isobutyronitrile-chemical-structure-and-properties]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)